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Abstract
GSK805 is a potent, orally bioavailable, and CNS penetrant small molecule inverse agonist of

the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key

transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a

subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory

diseases. By inhibiting RORγt activity, GSK805 effectively suppresses the Th17 cell

transcriptional network, leading to reduced production of pro-inflammatory cytokines such as

Interleukin-17 (IL-17).[3][4] This technical guide provides a comprehensive overview of the

discovery, chemical structure, mechanism of action, and biological activity of GSK805,

supported by detailed experimental protocols and data.

Discovery and Chemical Structure
GSK805 was identified through a high-throughput screening campaign utilizing a Fluorescence

Resonance Energy Transfer (FRET)-based assay designed to detect compounds that disrupt

the interaction between the RORγt ligand-binding domain (LBD) and the steroid receptor

coactivator-1 (SRC1) peptide.[3][4] This screening led to the discovery of a series of biaryl

amides with potent RORγt inhibitory activity, from which GSK805 was optimized for its

favorable potency, oral bioavailability, and CNS penetration.[1]

Chemical Structure:
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GSK805, with the chemical name N-(2,6-dichloro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-4-

(ethylsulfonyl)benzeneacetamide, is a biaryl amide derivative.[2][5]

Chemical Formula: C23H18Cl2F3NO4S[5]

Molecular Weight: 532.36 g/mol [2]

CAS Number: 1426802-50-7[1]

Mechanism of Action: RORγt Signaling Pathway
GSK805 functions as an inverse agonist of RORγt. This means it binds to the receptor and

promotes a conformational change that leads to the recruitment of corepressors and

subsequent repression of target gene transcription. The primary target of GSK805's action is

the RORγt-dependent transcriptional program that drives the differentiation of naive CD4+ T

cells into pro-inflammatory Th17 cells.

The signaling pathway inhibited by GSK805 is central to Th17 cell lineage commitment. Upon

stimulation with cytokines such as TGF-β and IL-6, naive T cells upregulate the expression of

RORγt. RORγt then acts as a master transcriptional regulator, binding to the promoter regions

of genes encoding key Th17 effector molecules, most notably IL-17A, IL-17F, and IL-23R. By

inhibiting RORγt, GSK805 effectively blocks the production of these pro-inflammatory

cytokines, thereby attenuating the pathogenic activity of Th17 cells.
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Figure 1: Simplified RORγt signaling pathway in Th17 cell differentiation and its inhibition by

GSK805.

Quantitative Biological Data
The potency and efficacy of GSK805 have been characterized in various in vitro and in vivo

assays. The following table summarizes key quantitative data.

Assay Type Target/System Parameter Value Reference(s)

Biochemical

Assay

FRET Assay
RORγt LBD -

SRC1 interaction
pIC50 8.4 [1]

Cell-Based

Assays

Th17 Cell

Differentiation

Mouse naive

CD4+ T cells
pIC50 >8.2 [1]

IL-17 Production

Mouse naive

CD4+ T cells

under Th17

polarizing

conditions

Inhibition

Comparable to

2.5 µM TMP778

at 0.5 µM

[4]

In Vivo Models

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

C57BL/6 mice Oral Dose 10 mg/kg/day [4]

Colitis Model IL-10-/- mice Oral Dose 10 mg/kg/day [6]

Experimental Protocols
RORγt FRET-Based Ligand Binding Assay (Principle)
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This assay is designed to identify compounds that disrupt the interaction between the RORγt

Ligand Binding Domain (LBD) and a coactivator peptide, SRC1. The principle relies on

Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor

fluorophore to an acceptor fluorophore when they are in close proximity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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